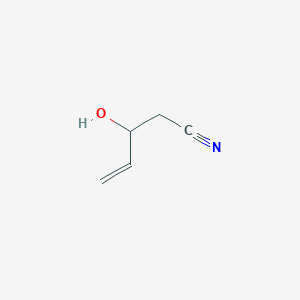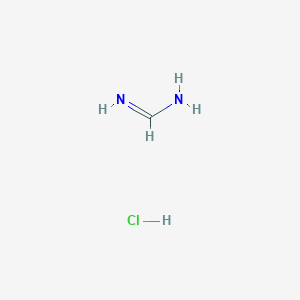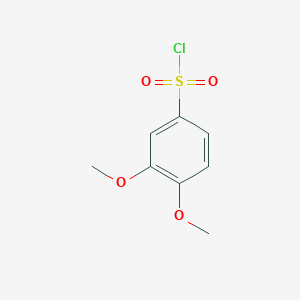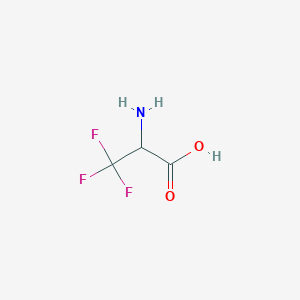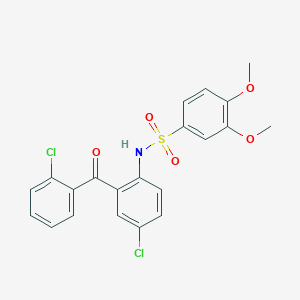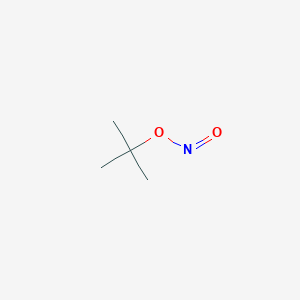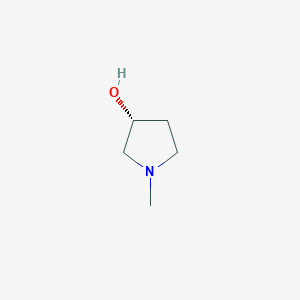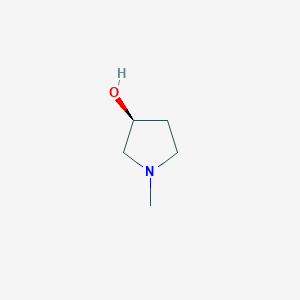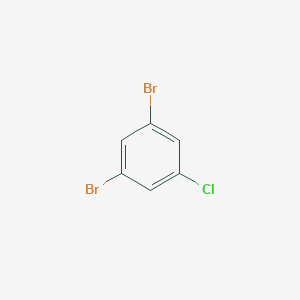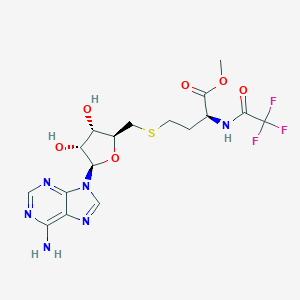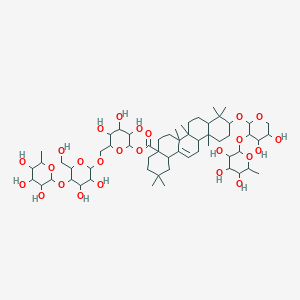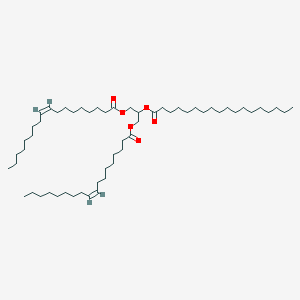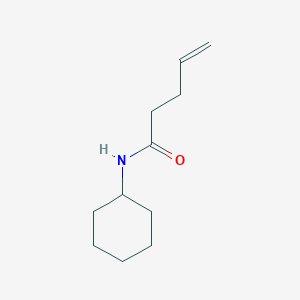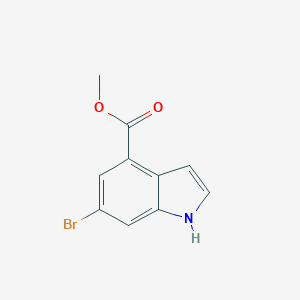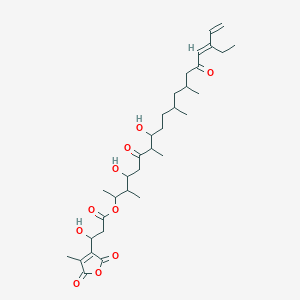
Tautomycetin
描述
Tautomycetin is a natural product first isolated from the bacterium Streptomyces griseochromogenes, found in the soil of Zhejiang Province, China. It was also later found in Penicillium urticae. This compound is a linear polyketide with a unique dialkylmaleic anhydride moiety, which is essential for its pharmacological activity. It is known for its potent inhibitory effects on protein phosphatase 1 and protein phosphatase 2A, making it a valuable compound in biochemical research .
科学研究应用
Tautomycetin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is a potent inhibitor of protein phosphatase 1 and protein phosphatase 2A, making it valuable in studying cellular signaling pathways. This compound has also been investigated for its immunosuppressive properties, showing potential in organ transplantation and autoimmune disease treatment. Additionally, it exhibits anticancer properties by inducing apoptosis in cancer cells through the inhibition of protein cascades .
作用机制
Target of Action
Tautomycetin (TMC) has been identified as a potent inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A) , with IC50 values as low as 0.21 nM and 0.94 nM respectively . These phosphatases play crucial roles in many cellular events such as transcription, translation, cell division, muscle contraction, glycogen synthesis, and neuronal signaling .
Mode of Action
TMC interacts with its targets (PP1 and PP2A) by inhibiting their function. This inhibition occurs through the blocking of tyrosine phosphorylation of intracellular signal mediators downstream of Src tyrosine kinases in a T cell-specific manner .
Biochemical Pathways
TMC affects the pathways related to T cell activation and proliferation. It specifically blocks the tyrosine phosphorylation of intracellular signal mediators downstream of Src tyrosine kinases . This leads to the induction of apoptosis in T cells . The exact biochemical pathways affected by TMC are still under investigation.
Result of Action
The primary result of TMC’s action is the induction of apoptosis in T cells . This is achieved through the cleavage of Bcl-2, caspase-9, caspase-3, and poly(ADP-ribose) polymerase .
Action Environment
The production of TMC is influenced by environmental factors such as pH. For instance, when Streptomyces sp. CK4412, which produces TMC, is cultured at acidic pH medium, it exhibits higher TMC productivity
生化分析
Biochemical Properties
Tautomycetin is a selective inhibitor of protein phosphatase 1 . It interacts with enzymes such as protein phosphatase 1 and protein phosphatase 2A . These interactions play a crucial role in the regulation of many cellular events such as transcription, translation, cell division, muscle contraction, glycogen synthesis, and neuronal signaling .
Cellular Effects
This compound has been shown to inhibit the growth of colorectal cancer cells through p21cip/WAF1 induction via the extracellular signal–regulated kinase pathway . It also has potent immunosuppressive activity, inhibiting the proliferation of T cells by inhibition of IL-2 secretion .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits tyrosine phosphorylation of intracellular signaling molecules involved in various cellular responses such as T-cell receptor–proximal signaling . It also blocks the effective deprotonation of the substrate, and inhibits the nucleophilic attack owing to steric hindrance .
Dosage Effects in Animal Models
In animal models, this compound has shown significant immunosuppressive activity. In rats that received a heterotopic cardiac allograft, the graft survived more than 160 days, comparable to graft survival in allografted rats treated with cyclosporine A .
Metabolic Pathways
This compound is synthesized in S. griseochromogenes by two type I polyketide synthases, denoted by modules named TtnA and TtnB . The dialkyl maleic anhydride moiety is synthesized separately by eight enzymes (TtnKLMNOPRS) and incorporated into the growing polyketide by esterification mediated via TtnK at the end of TtnA .
准备方法
Synthetic Routes and Reaction Conditions: The biosynthesis of tautomycetin involves two type I polyketide synthases, denoted as TtnA and TtnB. The process begins with the loading of acetyl-CoA, followed by the addition of four methylmalonyl-CoAs and three malonyl-CoAs through sequential Claisen condensation. An ethylmalonyl-CoA is then added. Each ketone of the incorporated acetate group is selectively modified by ketoreductase, dehydratase, or enoylreductase. The dialkylmaleic anhydride moiety is synthesized separately by eight enzymes and incorporated into the growing polyketide by esterification. The polyketide is released from TtnB by a thioesterase and undergoes oxidation at the C6 position, followed by enzyme-catalyzed decarboxylation-dehydration to form the final compound .
Industrial Production Methods: Industrial production of this compound typically involves fermentation using Streptomyces species. The fermentation process is carried out at 28°C for 72 hours in a medium containing glucose, soluble starch, meat extract, dry yeast, and soybean meal. The compound is then purified using high-performance liquid chromatography (HPLC) and other chromatographic techniques .
化学反应分析
Types of Reactions: Tautomycetin undergoes various chemical reactions, including hydrolysis and macrocyclization. The thioesterase domain of this compound prefers hydrolysis over macrocyclization, which is influenced by the presence of specific residues and water molecules around the active site .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acetyl-CoA, methylmalonyl-CoA, malonyl-CoA, and ethylmalonyl-CoA. The reactions are typically carried out under controlled conditions with specific enzymes to ensure selective modifications .
Major Products: The major products formed from the reactions involving this compound include its linear polyketide structure and the dialkylmaleic anhydride moiety. These products are essential for its biological activity .
相似化合物的比较
Tautomycetin is structurally similar to tautomycin, another natural polyketide product. Both compounds contain a dialkylmaleic anhydride moiety, but tautomycin has a spiroketal group that this compound lacks. This structural difference results in distinct biological activities. While this compound is a potent immunosuppressant and anticancer agent, tautomycin does not exhibit the same level of immunosuppressive activity .
List of Similar Compounds:- Tautomycin
- Spirotoamide A
This compound’s unique structure and potent biological activities make it a valuable compound for scientific research and potential therapeutic applications.
属性
CAS 编号 |
119757-73-2 |
|---|---|
分子式 |
C33H50O10 |
分子量 |
606.7 g/mol |
IUPAC 名称 |
[(16Z)-17-ethyl-4,8-dihydroxy-3,7,11,13-tetramethyl-6,15-dioxononadeca-16,18-dien-2-yl] 3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate |
InChI |
InChI=1S/C33H50O10/c1-9-24(10-2)15-25(34)14-19(4)13-18(3)11-12-26(35)21(6)28(37)16-27(36)20(5)23(8)42-30(39)17-29(38)31-22(7)32(40)43-33(31)41/h9,15,18-21,23,26-27,29,35-36,38H,1,10-14,16-17H2,2-8H3/b24-15+ |
InChI 键 |
VAIBGAONSFVVKI-BUVRLJJBSA-N |
SMILES |
CCC(=CC(=O)CC(C)CC(C)CCC(C(C)C(=O)CC(C(C)C(C)OC(=O)CC(C1=C(C(=O)OC1=O)C)O)O)O)C=C |
手性 SMILES |
CC/C(=C/C(=O)CC(C)CC(C)CCC(C(C)C(=O)CC(C(C)C(C)OC(=O)CC(C1=C(C(=O)OC1=O)C)O)O)O)/C=C |
规范 SMILES |
CCC(=CC(=O)CC(C)CC(C)CCC(C(C)C(=O)CC(C(C)C(C)OC(=O)CC(C1=C(C(=O)OC1=O)C)O)O)O)C=C |
Pictograms |
Acute Toxic |
同义词 |
(βR)-2,5-Dihydro-β-hydroxy-4-methyl-2,5-dioxo-3-furanpropanoic Acid (1R,2S,6S,7S,10S,12R,15E)-16-Ethyl-3,7-dihydroxy-1,2,6,10,12-pentamethyl-5,14-dioxo-15,17-octadecadien-1-yl Ester |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Tautomycetin?
A1: this compound (TTN) is a highly potent and selective inhibitor of serine/threonine protein phosphatase type 1 (PP1). [, ] While it also exhibits some inhibitory activity against protein phosphatase 2A (PP2A), its selectivity for PP1 is significantly higher. [, ]
Q2: How does this compound interact with PP1?
A2: this compound forms a covalent bond with a cysteine residue specific to PP1, Cys127, located within the enzyme's active site. [] This covalent interaction is primarily responsible for the high selectivity of TTN towards PP1.
Q3: What are the downstream effects of this compound's inhibition of PP1?
A3: Inhibition of PP1 by TTN affects numerous cellular processes due to PP1's involvement in various signaling pathways. Some of the observed effects include:
- Suppression of the TNFα/NF-κB pathway: TTN inhibits the phosphorylation of IKKα and IKKβ, preventing the degradation of IκBα, and ultimately suppressing NF-κB activation. [, ]
- Modulation of the Raf-1/MEK/ERK pathway: this compound has been shown to suppress the activation of ERK by inhibiting the activation of Raf-1. [] This suggests a role for PP1 in the positive regulation of the Raf-1/MEK/ERK pathway.
- Induction of apoptosis in specific cell types: TTN can induce apoptosis in activated T-cells [] and various cancer cell lines. [, , ] The exact mechanisms of apoptosis induction may vary depending on the cell type.
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C33H50O10 and a molecular weight of 606.75 g/mol. []
Q5: Are there any distinctive structural features of this compound?
A5: Yes, this compound contains a unique dialkylmaleic anhydride moiety linked to a linear polyketide chain with an unusual terminal alkene. [, , ] This complex structure contributes to its specific interactions with PP1.
Q6: How do structural modifications of this compound affect its activity and selectivity?
A6: Studies on this compound analogues revealed that:
- The maleic anhydride moiety is crucial for PP1 inhibitory activity. []
- The C1-C18 polyketide chain is essential for inhibiting tumor cell proliferation but not for PP1 inhibition. []
- Modifications in the linker region and the C2''-C5 fragment can significantly influence PP1/PP2A selectivity. [, ]
Q7: Is there any information available on the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A7: While detailed PK/PD studies are limited, in silico analysis suggests that this compound exhibits low protein binding and high tissue distribution. [] Furthermore, it appears to be stable towards CYP3A4 metabolism. []
Q8: What are the key findings from in vitro and in vivo studies on this compound?
A8:
- Inhibition of cell proliferation: this compound effectively inhibits the proliferation of various cancer cell lines, including colorectal, [] breast, [] and medullary thyroid cancer cells. []
- Suppression of T-cell activation: TTN demonstrates potent immunosuppressive activity by inhibiting T-cell activation and inducing apoptosis in activated T-cells. [, , ]
- Prolongation of islet allograft survival: In a rodent model, this compound synergized with Cyclosporine A, significantly prolonging islet allograft survival. [, , ]
- Induction of hypertension in a specific mouse model: Endothelial expression of the Cul3Δ9 mutant, mimicking a human hypertension-causing mutation, led to nocturnal hypertension and arterial stiffening in mice. [, ] This effect was linked to impaired eNOS activity and decreased nitric oxide production due to dysregulation of the Cullin3/PP2A/phospho-eNOS pathway. [, ]
Q9: What is known about the toxicity and safety profile of this compound?
A9: Information regarding the long-term toxicity of this compound is currently limited.
Q10: Have any specific drug delivery or targeting strategies been explored for this compound?
A10: Specific drug delivery and targeting strategies for this compound are still under investigation.
Q11: How is this compound biosynthesized?
A11: this compound is a polyketide natural product synthesized by a complex biosynthetic pathway involving:
- Polyketide synthases (PKSs): Two modular type I PKSs (TtnAB) are responsible for assembling the polyketide backbone of TTN. [, ]
- Tailoring enzymes: These enzymes modify the initial polyketide product through various reactions, including oxidation, reduction, dehydration, and decarboxylation. [, , ]
- Prenylated FMN-dependent decarboxylase (TtnD): This enzyme, belonging to the UbiD family, catalyzes the penultimate step of TTN biosynthesis. []
Q12: Are there any regulatory mechanisms controlling this compound biosynthesis?
A12: Yes, several regulatory genes within the this compound biosynthetic gene cluster have been identified:
- tmcN: This gene encodes a pathway-specific positive regulator, TmcN, which activates the transcription of genes involved in TTN biosynthesis. []
- tmcT: This gene encodes another pathway-specific regulator, TmcT, which also plays a crucial role in TTN production. []
- wblA: Disruption of the global regulatory gene wblA led to increased TTN productivity in Streptomyces sp. CK4412. [] This suggests a complex regulatory cascade involving both global and pathway-specific regulators in controlling TTN biosynthesis.
Q13: What are the potential applications of this compound?
A13: Given its potent biological activities, this compound shows promise for various applications:
- Immunosuppressant: Its ability to selectively suppress T-cell activation makes it a potential candidate for developing new immunosuppressive drugs. [, , ]
- Anticancer agent: The potent antiproliferative activity of TTN against various cancer cell lines highlights its potential as a lead compound for developing novel anticancer therapies. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


